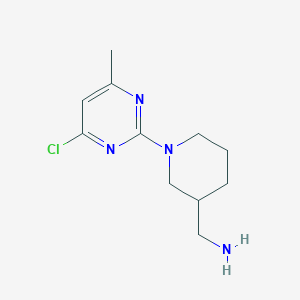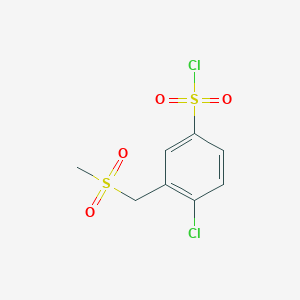
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chloro group, a methylsulfonyl group, and a benzenesulfonyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfone derivatives, which have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl chloride: Lacks the chloro and methylsulfonyl groups, making it less reactive in certain transformations.
4-Chlorobenzenesulfonyl chloride: Similar structure but lacks the methylsulfonyl group, affecting its reactivity and applications.
4-Methylbenzylsulfonyl chloride: Contains a benzyl group instead of a benzenesulfonyl group, leading to different reactivity and applications.
Uniqueness
4-Chloro-3-((methylsulfonyl)methyl)benzenesulfonyl chloride is unique due to the presence of both chloro and methylsulfonyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C8H8Cl2O4S2 |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
4-chloro-3-(methylsulfonylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O4S2/c1-15(11,12)5-6-4-7(16(10,13)14)2-3-8(6)9/h2-4H,5H2,1H3 |
Clave InChI |
ILAUSRHJQGEUNW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




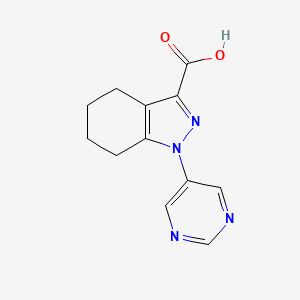

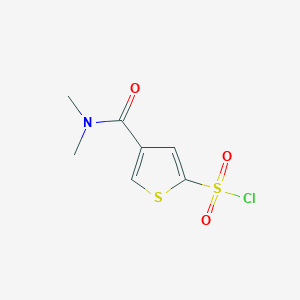

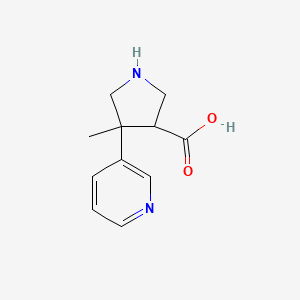
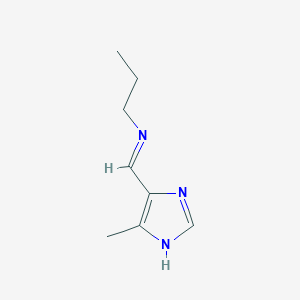
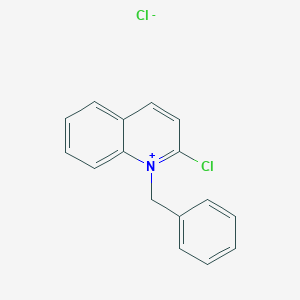
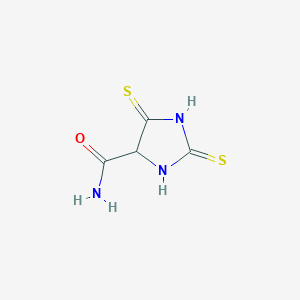

![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

